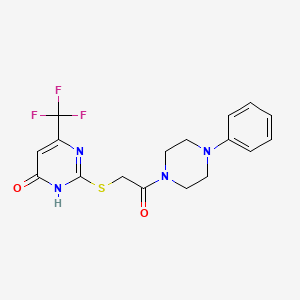

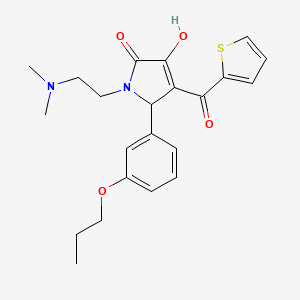

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-pyrazoles, including 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

5-Amino-pyrazoles have been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure with two nitrogen atoms, providing diverse functionality and stereochemical complexity .Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic or fused heterocyclic scaffolds . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis

The average mass of this compound is 111.145 Da .Applications De Recherche Scientifique

Antitumor Activities and Synthesis

Research has explored the synthesis and antitumor activities of pyrazole derivatives, including those related to 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. For instance, the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides has been investigated, showing in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship (SAR) was also discussed, highlighting the potential of these compounds in cancer therapy (Hafez et al., 2013).

Heterocyclization Reactions

The heterocyclization reactions involving derivatives of 5-aminopyrazoles have been studied, revealing multiple possible directions for these reactions. This research provides insight into the chemical behavior of 5-aminopyrazoles, offering a pathway to novel compounds with potential applications in various fields of chemistry and medicine (Rudenko et al., 2011).

Synthesis and Characterization

Another study focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as therapeutic agents (Hassan et al., 2014).

DNA Recognition

Research into the use of pyrrole−imidazole polyamides for recognizing core 5‘-GGG-3‘ sequences in the minor groove of double-stranded DNA has been conducted. This work underscores the versatility of pyrrole−imidazole polyamides in DNA recognition, broadening the sequence repertoire for potential therapeutic and research applications (Swalley et al., 1996).

Antimycobacterial Activity

The synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives have been studied for their antimycobacterial activity. Some synthesized compounds demonstrated moderate to good antituberculosis activity, highlighting their potential in treating Mycobacterium tuberculosis infections (Jadhav et al., 2016).

Synthesis of Water-Soluble Pyrazolate Rhodium(I) Complexes

The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands have been explored, leading to the development of new water-soluble pyrazolate rhodium(I) complexes. This research offers potential applications in catalysis and materials science (Esquius et al., 2000).

Orientations Futures

5-Amino-pyrazoles, including 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, they are expected to continue to be a focus of research in the future.

Mécanisme D'action

Target of Action

The primary targets of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide are Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers . The aberrant activation of FGFRs has led to the development of several FGFR inhibitors in the clinic .

Mode of Action

This compound interacts with its targets, FGFRs, by inhibiting their activity. It is designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This interaction results in the inhibition of the growth of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts the signaling pathway, leading to the inhibition of cell growth and proliferation .

Result of Action

The molecular and cellular effects of the action of this compound include strong growth-inhibitory effects. It shows selectivity toward the estrogen receptor-positive breast cancer cells (MCF-7) compared to other 5-amino-1H-pyrazole-4-carboxamide derivatives . In addition, it also exhibits appropriate (μM) adenosine deaminase inhibitory potency .

Analyse Biochimique

Biochemical Properties

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives . The nature of these interactions is complex and often involves the formation of covalent bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives have shown inhibitory activity against influenza A .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific context and conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

5-amino-N,1-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKQPLDWVAVUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=C1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)